1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Structural Characterization
Triazole derivatives are synthesized through various chemical reactions, and their structural characterization often involves advanced techniques such as single crystal diffraction. For instance, Kariuki et al. (2021) synthesized isostructural triazole derivatives and characterized their structures through crystallization from dimethylformamide solvent, demonstrating the compounds' planarity except for the orientation of fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This research highlights the importance of structural analysis in understanding the physical and chemical properties of triazole derivatives.
Antimicrobial Activities
Some triazole derivatives have been synthesized and tested for their antimicrobial activities against various microorganisms. Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and assessed their antimicrobial properties, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Such studies are crucial for developing new antimicrobial agents.
Antileishmanial and Anticancer Activities
Triazole derivatives have also shown promise in antileishmanial and anticancer research. Süleymanoğlu et al. (2018) conducted a study on triazole derivatives with morpholine, demonstrating their antiparasitic activities, particularly against Leishmania infantum promastigots, with compound II showing considerable antileishmanial activity (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018). Additionally, Kaczor et al. (2013) synthesized a triazole derivative characterized by anticancer activity and conducted molecular docking studies to understand its interaction with the EGFR kinase domain ATP binding site (Kaczor, Pitucha, Karczmarzyk, Wysocki, Rzymowska, & Matosiuk, 2013). This research underscores the potential of triazole derivatives in therapeutic applications against cancer and parasitic diseases.
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves a speculative discussion on the potential applications and studies that could be conducted on the compound in the future.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s always important to refer to the most recent and reliable scientific literature.
properties
IUPAC Name |
2-methyl-5-(5-methylthiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-4-7-14-10(12-13(3)11(14)15)9-6-5-8(2)16-9/h4-6H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRUOUAROLOJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)N2CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(5-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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